molecular formula C7H13NO B13337382 2-Methylpiperidine-1-carbaldehyde

2-Methylpiperidine-1-carbaldehyde

Cat. No.: B13337382
M. Wt: 127.18 g/mol
InChI Key: NUXXCAUMTRLOKX-UHFFFAOYSA-N
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Description

2-Methylpiperidine-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₃NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a formyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-methylpiperidine using reagents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 2-methylpiperidine using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methylpyridine followed by formylation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpiperidine-1-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpiperidine-1-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The formyl group in the compound is reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparison with Similar Compounds

Uniqueness: 2-Methylpiperidine-1-carbaldehyde is unique due to the presence of both a methyl group and a formyl group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-methylpiperidine-1-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-7-4-2-3-5-8(7)6-9/h6-7H,2-5H2,1H3

InChI Key

NUXXCAUMTRLOKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C=O

Origin of Product

United States

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